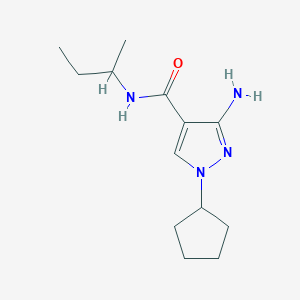![molecular formula C14H27N3 B11737094 hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737094.png)
hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a hexyl group attached to the nitrogen atom and a 3-methyl-1-propyl-1H-pyrazol-4-yl)methyl group attached to the amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of hexylamine with a suitable pyrazole derivative. One common method involves the alkylation of 3-methyl-1-propyl-1H-pyrazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-Methyl-1H-1,2,3-benzotriazol-4-amine: A related heterocyclic compound with different nitrogen positioning.
Uniqueness
Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl group and pyrazole moiety contribute to its versatility in various applications .
Properties
Molecular Formula |
C14H27N3 |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-4-6-7-8-9-15-11-14-12-17(10-5-2)16-13(14)3/h12,15H,4-11H2,1-3H3 |
InChI Key |
DNFAHTWOALXDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)


![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11737054.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11737072.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737075.png)
![1-[1-(Difluoromethyl)-3-nitro-1H-pyrazol-5-yl]methanamine](/img/structure/B11737079.png)
![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737103.png)
